molecular formula C15H13N3O3 B15154509 6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B15154509
M. Wt: 283.28 g/mol
InChI Key: PWWIGRPWSFHWCN-UHFFFAOYSA-N
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Description

6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • 6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylate
  • 6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxaldehyde

Uniqueness

6-(4-Methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C15H13N3O3/c1-8-13-11(15(19)20)7-12(16-14(13)18-17-8)9-3-5-10(21-2)6-4-9/h3-7H,1-2H3,(H,19,20)(H,16,17,18)

InChI Key

PWWIGRPWSFHWCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC(=NC2=NN1)C3=CC=C(C=C3)OC)C(=O)O

Origin of Product

United States

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